molecular formula C20H21BrN2O5 B14798444 (2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide

(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide

Cat. No.: B14798444
M. Wt: 449.3 g/mol
InChI Key: RYBYJDKLEBSZKF-WEVVVXLNSA-N
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Description

N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide is an organic compound with the molecular formula C20H21BrN2O5 It is known for its complex structure, which includes a brominated phenoxy group, a dimethoxyphenyl group, and an acrylohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2-methylphenol, is brominated using bromine to form 4-bromo-2-methylphenol.

    Esterification: The brominated phenol is then esterified with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid.

    Hydrazide Formation: The ester is reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation: Finally, the hydrazide is condensed with 3,4-dimethoxybenzaldehyde under acidic conditions to yield N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-chloro-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide
  • N’-[(4-fluoro-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide

Uniqueness

N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)acrylohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

Molecular Formula

C20H21BrN2O5

Molecular Weight

449.3 g/mol

IUPAC Name

(E)-N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide

InChI

InChI=1S/C20H21BrN2O5/c1-13-10-15(21)6-8-16(13)28-12-20(25)23-22-19(24)9-5-14-4-7-17(26-2)18(11-14)27-3/h4-11H,12H2,1-3H3,(H,22,24)(H,23,25)/b9-5+

InChI Key

RYBYJDKLEBSZKF-WEVVVXLNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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